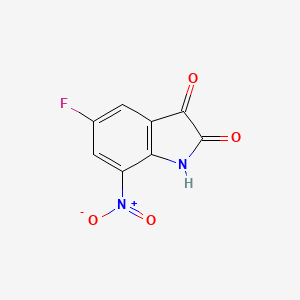

5-fluoro-7-nitro-1H-indole-2,3-dione

描述

Overview of the 1H-Indole-2,3-dione (Isatin) Scaffold in Organic Chemistry

1H-Indole-2,3-dione, or isatin (B1672199), is a naturally occurring and synthetically versatile heterocyclic compound. biomedres.us First identified in 1841 by Erdmann and Laurent as a product of the oxidation of indigo (B80030) dye with nitric and chromic acids, isatin has since been found in various natural sources. biomedres.usresearchgate.net The isatin scaffold is characterized by a fused ring system comprising a benzene (B151609) ring and a pyrrole (B145914) ring, with two carbonyl groups at the 2 and 3 positions of the pyrrole ring.

This unique structural arrangement imparts a rich and diverse reactivity to the molecule. The isatin scaffold possesses several reactive sites: the keto groups at C-2 and C-3, the nitrogen atom at position 1, and the aromatic ring. ijcmas.com This allows isatin to participate in a wide array of chemical transformations, including oxidation, N-acylation, and Friedel-Crafts reactions. nih.gov The C3-carbonyl group is particularly reactive and readily undergoes condensation reactions with a variety of nucleophiles. elsevierpure.com

Several classical methods are employed for the synthesis of the isatin core, with the Sandmeyer, Stolle, and Gassman syntheses being the most prominent. biomedres.usnih.gov The Sandmeyer synthesis, one of the oldest and most widely used methods, involves the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid. biomedres.ussynarchive.com

Significance of Functionalized Isatin Derivatives in Contemporary Chemical Research

The isatin scaffold serves as a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net The synthetic accessibility and the potential for substitution at various positions of the isatin ring have led to the generation of vast libraries of derivatives with a wide spectrum of pharmacological activities. nih.gov

Functionalized isatin derivatives have demonstrated a remarkable range of biological effects, including antibacterial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov For instance, substitutions at the C5 and C7 positions of the aromatic ring can significantly influence the biological activity of the resulting compounds. calstate.edu The introduction of electron-withdrawing groups, such as halogens, at these positions has been shown to enhance the anti-inflammatory and antimicrobial activities. calstate.edu

The diverse reactivity of the isatin core allows for the synthesis of more complex heterocyclic systems, such as spiro-oxindoles and tryptanthrins, which also exhibit significant biological properties. nih.gov The ability to fine-tune the electronic and steric properties of the isatin molecule through functionalization makes it a highly valuable tool in the design and development of new therapeutic agents and functional materials.

Specific Focus on the Synthesis and Reactivity of 5-fluoro-7-nitro-1H-indole-2,3-dione

Synthesis:

The synthesis of this compound can be approached through established methods of isatin chemistry, primarily involving electrophilic aromatic substitution on a pre-existing isatin core or by constructing the isatin ring from a suitably substituted aniline precursor.

One plausible synthetic route is the direct nitration of 5-fluoroisatin (B27256) . In electrophilic aromatic substitution reactions, the directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming electrophile. The fluorine atom at the C5 position is an ortho-, para-directing group, while the lactam ring of the isatin is an activating group. Conversely, the carbonyl groups of the isatin core are deactivating. The nitration would likely be achieved using a mixture of a nitrate (B79036) salt and a strong acid, such as sulfuric acid. The incoming nitro group would be directed to the C7 position, which is ortho to the activating lactam nitrogen and para to the fluorine atom, while being sterically accessible.

An alternative and highly effective method would be the Sandmeyer isatin synthesis , starting from 4-fluoro-2-nitroaniline (B1293508) . biomedres.ussynarchive.com This approach involves two main steps:

Formation of an isonitrosoacetanilide: 4-fluoro-2-nitroaniline would be reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution.

Cyclization: The resulting isonitroso-N-(4-fluoro-2-nitrophenyl)acetamide would then be treated with concentrated sulfuric acid to induce an intramolecular electrophilic substitution, leading to the formation of the this compound ring system.

The synthesis of the starting material, 4-fluoro-2-nitroaniline, can be achieved through the nitration of p-fluoroacetanilide followed by hydrolysis. google.com

Reactivity:

The reactivity of this compound is dictated by the interplay of its functional groups. The isatin core provides several reactive sites, and the substituents on the aromatic ring modulate this reactivity.

Reactions at the C3-Carbonyl Group: The C3-carbonyl group is highly electrophilic and is expected to be the primary site for nucleophilic attack. It readily undergoes condensation reactions with various primary amines and hydrazines to form the corresponding Schiff bases and hydrazones. nih.gov This reactivity is a cornerstone of isatin chemistry, allowing for the facile synthesis of a diverse range of derivatives.

Electrophilic Aromatic Substitution: The presence of a strongly deactivating nitro group at the C7 position and the deactivating nature of the isatin core itself would make further electrophilic substitution on the aromatic ring challenging.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group and the fluorine atom could potentially activate the aromatic ring towards nucleophilic aromatic substitution, although this would require harsh reaction conditions.

N-Functionalization: The nitrogen atom of the lactam can be alkylated or acylated under appropriate basic conditions, providing another avenue for derivatization.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-fluoro-7-nitro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBLCTOGPSHGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954571-39-2 | |

| Record name | 5-fluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 7 Nitro 1h Indole 2,3 Dione

Historical and Contemporary Approaches to Substituted Isatin (B1672199) Synthesis

The synthesis of the 1H-indole-2,3-dione (isatin) core is a well-established area of heterocyclic chemistry, with several classical methods forming the bedrock of modern synthetic strategies. These methods typically involve the cyclization of aniline (B41778) derivatives.

Classical Methods for 1H-Indole-2,3-dione Core Construction

Several named reactions have been historically significant for the construction of the isatin skeleton. These methods offer different pathways starting from various aniline precursors.

Sandmeyer Isatin Synthesis: This is one of the oldest and most straightforward methods. It involves the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. This intermediate is then isolated and cyclized using a strong acid, such as concentrated sulfuric acid, to yield the isatin core with good yields, often exceeding 75%. nih.gov

Stolle Synthesis: Considered a robust alternative to the Sandmeyer method, the Stolle synthesis involves the condensation of a primary or secondary arylamine with oxalyl chloride to create a chlorooxalylanilide intermediate. This intermediate subsequently undergoes cyclization in the presence of a Lewis acid (e.g., aluminum trichloride, boron trifluoride) to form the isatin. nih.gov

Martinet Dioxindole Synthesis: This method involves the reaction of an aniline with an ester of mesoxalic acid (or its hydrate), typically in the absence of oxygen, to produce a dioxindole derivative. atomfair.com

Gassman Isatin Synthesis: This approach involves the conversion of anilines into 3-(methylthio)oxindoles, which are then oxidized to produce the final isatin product. A key advantage of the Gassman synthesis is its applicability to anilines bearing either strongly electron-withdrawing or electron-donating groups. nih.gov

Table 1: Comparison of Classical Isatin Synthesis Methods

| Method | Starting Materials | Key Reagents | Key Intermediate |

|---|---|---|---|

| Sandmeyer | Aniline, Chloral hydrate, Hydroxylamine | Conc. H₂SO₄ | Isonitrosoacetanilide |

| Stolle | Arylamine, Oxalyl chloride | Lewis Acid (e.g., AlCl₃) | Chlorooxalylanilide |

| Martinet | Aniline, Mesoxalic acid ester | Acid | Dioxindole derivative |

| Gassman | Aniline | N/A | 3-(methylthio)oxindole |

Optimized Routes for 5-Substituted-1H-indole-2,3-diones

The synthesis of isatins with substituents on the benzene (B151609) ring, particularly at the C-5 position, is most commonly and efficiently achieved by starting with an appropriately substituted aniline. researchgate.net For instance, to produce a 5-substituted isatin, a 4-substituted aniline is used as the starting material in methods like the Sandmeyer synthesis. This regiochemical outcome is a direct result of the cyclization step, where the new five-membered ring is formed using the nitrogen and an ortho-carbon of the original aniline.

Optimization of these routes often focuses on improving yields and managing the solubility of intermediates, especially when dealing with more complex or lipophilic substituents. For the Sandmeyer process, challenges such as the poor solubility of the oximinoacetanilide intermediate can lead to incomplete cyclization. nih.gov To circumvent this, modifications such as using methanesulfonic acid instead of sulfuric acid have been shown to improve solubility and provide better yields of the final isatin product. nih.gov

Pathways to 5-Fluoro-1H-indole-2,3-dione as a Key Precursor

The synthesis of 5-fluoro-1H-indole-2,3-dione (5-fluoroisatin) is the critical step preceding the final nitration. This precursor is almost exclusively prepared via the Sandmeyer synthesis, leveraging a specific fluorinated starting material.

Cyclization Reactions Leading to 5-Fluoro-1H-indole-2,3-dione

The second and final stage in the synthesis of 5-fluoro-1H-indole-2,3-dione is the acid-catalyzed cyclization of the N-(4-fluorophenyl)-2-hydroxyimino-acetamide intermediate. This intramolecular electrophilic substitution is most commonly achieved by heating the intermediate in concentrated sulfuric acid. researchgate.net The reaction mixture is typically heated to between 65-75°C, which provides the energy required to overcome the activation barrier for the ring-closing reaction. researchgate.net Upon completion, the reaction mixture is poured onto ice, causing the 5-fluoro-1H-indole-2,3-dione product to precipitate, after which it can be collected by filtration. researchgate.net This cyclization step is efficient, with reported yields of approximately 77%. researchgate.net

Table 2: Synthesis of 5-Fluoro-1H-indole-2,3-dione via Sandmeyer Route

| Step | Reactants | Key Reagents & Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 4-Fluoroaniline, Chloral hydrate, Hydroxylamine hydrochloride | Anhydrous sodium sulfate, conc. HCl, Water, Heat to 100°C | N-(4-fluorophenyl)-2-hydroxyimino-acetamide | 85% |

| 2 | N-(4-fluorophenyl)-2-hydroxyimino-acetamide | Concentrated H₂SO₄, 65-80°C | 5-Fluoro-1H-indole-2,3-dione | 77% |

Direct Introduction of the Nitro Group into 5-Fluoro-1H-indole-2,3-dione

The final step in the synthesis is the introduction of a nitro group onto the benzene ring of 5-fluoro-1H-indole-2,3-dione. This is an electrophilic aromatic substitution reaction. The isatin ring system is electronically deactivated due to the two carbonyl groups, which withdraw electron density from the aromatic ring. This deactivation means that forceful conditions are required for electrophilic substitution.

The reaction is performed using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction. nih.govmasterorganicchemistry.com

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the ring. The fluorine atom at C-5 is a deactivating but ortho-, para-directing group. libretexts.org The fused, electron-withdrawing pyrrole-2,3-dione ring structure directs incoming electrophiles to the C-5 and C-7 positions. With the C-5 position already occupied by fluorine, the incoming nitro group is directed to the C-7 position. This leads to the formation of the desired product, 5-fluoro-7-nitro-1H-indole-2,3-dione.

Electrophilic Nitration Strategies for this compound

The primary route for the introduction of a nitro group onto the 5-fluoroisatin (B27256) scaffold is through electrophilic aromatic substitution. This reaction is governed by the electronic nature of the substituents already present on the aromatic ring.

Regioselective Nitration at the C-7 Position

The regioselectivity of the nitration of 5-fluoroisatin is a critical aspect of the synthesis. The isatin ring system is generally considered to be electron-withdrawing and deactivating towards electrophilic aromatic substitution. However, the existing substituents play a crucial role in directing the incoming electrophile. The fluorine atom at the C-5 position is an ortho, para-directing group, albeit a deactivating one due to its high electronegativity. nih.govbohrium.compressbooks.pub The carbonyl groups and the lactam functionality of the isatin core also influence the electron density of the benzene ring, generally directing electrophiles to the C-5 and C-7 positions.

When nitrating 5-fluoroisatin, the fluorine atom at C-5 directs incoming electrophiles to the ortho (C-4 and C-6) and para (a concept not directly applicable within the fused ring system in the same way as a simple benzene ring) positions. Concurrently, the deactivating nature of the isatin core tends to direct nitration to the C-5 and C-7 positions. The interplay of these directing effects suggests that nitration could potentially occur at the C-7 position. However, the formation of other isomers, such as 4-nitro and 6-nitro derivatives, is also possible, making the control of regioselectivity a significant challenge.

Reaction Conditions and Yield Optimization

Achieving a high yield of the desired this compound isomer necessitates careful optimization of the reaction conditions. Key parameters that can be manipulated include the choice of nitrating agent, the reaction temperature, the solvent, and the reaction time.

| Parameter | Condition | Rationale |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄), Nitronium tetrafluoroborate (B81430) | To generate the highly electrophilic nitronium ion (NO₂⁺). |

| Temperature | Low temperatures (e.g., 0-10 °C) | To control the exothermicity of the reaction and minimize side product formation. |

| Solvent | Concentrated sulfuric acid | Acts as both a solvent and a catalyst. |

| Reaction Time | Monitored (e.g., by TLC or HPLC) | To ensure complete reaction while avoiding degradation or over-nitration. |

This table presents generalized conditions for electrophilic nitration. Specific optimization for the synthesis of this compound would be required.

Optimization studies would involve systematically varying these parameters to maximize the yield of the C-7 nitro isomer while minimizing the formation of other regioisomers. The separation of the desired product from isomeric byproducts would likely be achieved through chromatographic techniques.

Role of Sulfuric Acid and Nitrating Agents

Concentrated sulfuric acid plays a dual role in the electrophilic nitration of 5-fluoroisatin. Firstly, it acts as a protic acid to protonate nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction. masterorganicchemistry.com Secondly, sulfuric acid serves as a dehydrating agent, removing the water molecule generated during the formation of the nitronium ion, thereby driving the equilibrium towards the products.

The choice of nitrating agent can also influence the outcome of the reaction. While a mixture of concentrated nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be employed. masterorganicchemistry.com Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can offer milder reaction conditions and potentially different regioselectivity. capes.gov.br Alternative nitrating systems, such as nitric acid in combination with trifluoroacetic anhydride, have been developed for the nitration of deactivated aromatic compounds and could be explored for this synthesis. capes.gov.brscispace.com

Step-by-Step Synthesis via Intermediate Functionalization

An alternative to the direct nitration of 5-fluoroisatin is a multi-step synthesis involving the functionalization of a pre-existing aniline derivative, followed by cyclization to form the isatin ring. This approach can offer better control over the regiochemistry.

A plausible synthetic route could begin with a 4-fluoro-2,6-dihaloaniline. The halogens would serve as protecting groups for the positions that are intended to remain unsubstituted. This aniline could then be subjected to a Sandmeyer-type isatin synthesis. nih.govnih.gov This classical method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin.

Following the formation of the dihalo-fluoroisatin, one of the halogen atoms could be selectively replaced with a nitro group through nucleophilic aromatic substitution, if the electronic properties of the system allow. Alternatively, a more controlled approach would involve the synthesis of a 4-fluoro-2-nitroaniline (B1293508) derivative, which would then be used as the starting material for the isatin synthesis. The success of this strategy would depend on the availability and synthesis of the appropriately substituted aniline precursor.

Alternative and Novel Synthetic Routes Towards this compound

Research into novel synthetic methodologies for substituted isatins is an active area. While specific novel routes for this compound are not extensively documented, general advancements in organic synthesis could be applied.

For instance, modern cross-coupling reactions could be employed to introduce the nitro group at a late stage of the synthesis. A synthetic pathway could involve the preparation of a 5-fluoro-7-halo-1H-indole-2,3-dione intermediate. This halogenated isatin could then undergo a transition-metal-catalyzed nitration reaction.

Furthermore, the use of microreactor technology for nitration reactions is gaining traction as it offers enhanced safety, better temperature control, and improved mixing, which can lead to higher yields and selectivity. libretexts.org The application of such continuous flow processes could be a promising avenue for the synthesis of this compound.

Considerations for Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols is of paramount importance for the practical application of this compound. Traditional nitration methods often generate significant amounts of acidic waste, posing environmental concerns. bohrium.com

Strategies to enhance the sustainability of the synthesis include:

Catalyst Recycling: In processes where a solid acid catalyst is used, its recovery and reuse are crucial for economic and environmental viability.

Solvent Selection: The use of greener solvents or solvent-free conditions, where possible, can significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry.

Continuous Flow Synthesis: As mentioned earlier, continuous flow reactors can offer safer and more efficient processes, which are often more sustainable on a larger scale. libretexts.org

Alternative Nitrating Agents: Exploring the use of less hazardous and more environmentally benign nitrating agents, such as dinitrogen pentoxide in a recyclable medium, could be a viable alternative to traditional mixed acids. nih.gov

The development of a truly scalable and sustainable synthesis of this compound would likely involve a combination of these approaches, requiring further research and process optimization.

Advanced Spectroscopic Characterization of 5 Fluoro 7 Nitro 1h Indole 2,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR can map out the molecular skeleton and provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 5-fluoro-7-nitro-1H-indole-2,3-dione, the key signals arise from the N-H proton and the two aromatic protons on the benzene (B151609) ring. Due to the strong electron-withdrawing effects of the ketone, fluoro, and nitro groups, all protons are expected to be significantly deshielded and resonate in the downfield region of the spectrum.

N-H Proton: A single, often broad, proton signal is anticipated for the N-H group, typically appearing far downfield (δ > 11.0 ppm), consistent with other isatin (B1672199) derivatives.

Aromatic Protons: The molecule has two protons on the aromatic ring at positions 4 and 6.

H-4: This proton is expected to appear as a doublet of doublets. It will exhibit a primary coupling to the adjacent fluorine atom at C-5 (³JH-F) and a smaller meta-coupling to H-6 (⁴JH-H).

H-6: This proton is also anticipated to be a doublet of doublets, showing meta-coupling to H-4 (⁴JH-H) and a longer-range coupling to the fluorine atom at C-5 (⁴JH-F).

The electron-withdrawing nitro group at C-7 will deshield the adjacent H-6 proton more significantly than the H-4 proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | ~11.5 - 12.0 | s (broad) | - |

| H-6 | ~8.3 - 8.5 | dd | ⁴JH-H ≈ 2-3 Hz, ⁴JH-F ≈ 4-5 Hz |

| H-4 | ~7.8 - 8.0 | dd | ³JH-F ≈ 8-9 Hz, ⁴JH-H ≈ 2-3 Hz |

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached functional groups.

Carbonyl Carbons (C-2, C-3): Two signals in the far downfield region (δ 158-185 ppm) are characteristic of the ketone and amide carbonyl groups of the isatin core.

Aromatic Carbons: Six signals will be present for the carbons of the benzene ring.

C-F (C-5): This carbon will show a large one-bond coupling constant (¹JC-F) and will be shifted significantly downfield due to the electronegativity of fluorine.

C-NO₂ (C-7): The carbon attached to the nitro group is also expected to be downfield.

CH Carbons (C-4, C-6): These signals will appear in the typical aromatic region.

Quaternary Carbons (C-3a, C-7a): These two carbons, part of the ring fusion, will also be identifiable.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~180 - 184 |

| C-2 | ~158 - 162 |

| C-5 | ~160 - 164 (d, ¹JC-F ≈ 240-250 Hz) |

| C-7 | ~145 - 150 |

| C-7a | ~140 - 144 |

| C-3a | ~118 - 122 |

| C-6 | ~125 - 129 |

| C-4 | ~112 - 116 (d, ²JC-F ≈ 25 Hz) |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak is expected between H-4 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would show clear cross-peaks for H-4/C-4 and H-6/C-6, confirming their assignments. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the molecular framework. chemicalbook.com Key expected correlations include:

The N-H proton correlating to C-2, C-3a, and C-7a.

H-4 correlating to C-3, C-5, C-6, and C-7a.

H-6 correlating to C-4, C-5, C-7, and C-7a.

These correlations would definitively confirm the substitution pattern of the isatin ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net

N-H Stretch: A sharp to moderately broad peak around 3200-3400 cm⁻¹ corresponding to the stretching of the N-H bond in the five-membered ring.

C=O Stretches: Two distinct and strong absorption bands are expected in the region of 1700-1780 cm⁻¹ for the C-2 (amide) and C-3 (ketone) carbonyl groups.

C=C Aromatic Stretches: Multiple sharp peaks between 1450-1620 cm⁻¹ are characteristic of the aromatic ring.

N-O Stretches (Nitro Group): Two strong bands are indicative of the NO₂ group: an asymmetric stretch around 1530-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region is expected for the C-F bond.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (ketone, amide) | Stretch | 1700 - 1780 (two bands) |

| C=C | Aromatic Stretch | 1450 - 1620 |

| NO₂ | Asymmetric Stretch | 1530 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1370 |

| C-F | Stretch | 1100 - 1250 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula for this compound is C₈H₃FN₂O₄, giving it a monoisotopic mass of approximately 210.00 g/mol .

The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 210. A characteristic fragmentation pattern for isatins involves the sequential loss of carbonyl groups (CO). For this specific molecule, fragmentation would likely proceed via:

Loss of a carbonyl group: [M - CO]⁺ at m/z 182.

Subsequent loss of a second carbonyl group: [M - 2CO]⁺ at m/z 154.

Loss of the nitro group: [M - NO₂]⁺ at m/z 164. This fragment could then lose CO.

Cleavage involving the fluorine or other parts of the ring system.

| m/z | Predicted Fragment Ion |

|---|---|

| 210 | [C₈H₃FN₂O₄]⁺ (Molecular Ion, M⁺) |

| 182 | [M - CO]⁺ |

| 164 | [M - NO₂]⁺ |

| 154 | [M - 2CO]⁺ |

| 136 | [M - CO - NO₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of the isatin core, which acts as a chromophore, gives rise to characteristic absorptions. Unsubstituted isatin typically shows absorption maxima around 250 nm and 300 nm, with a weaker absorption in the visible region (around 410 nm) responsible for its color. d-nb.info

The presence of the fluorine atom and the strongly electron-withdrawing nitro group, both acting as auxochromes, is expected to modulate these electronic transitions. These groups will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent isatin molecule. This shift is due to the extension of conjugation and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Predicted λmax (nm) | Associated Electronic Transition |

|---|---|

| ~260 - 280 | π → π |

| ~310 - 340 | π → π |

| ~420 - 450 | n → π* |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the nature of intermolecular interactions that govern the packing of molecules in a crystal lattice. For this compound and its derivatives, X-ray crystallography offers critical insights into how the interplay of substituents on the isatin core influences molecular geometry and supramolecular assembly.

Detailed research findings from crystallographic studies of isatin derivatives reveal a consistent planarity of the core indole-2,3-dione ring system. However, the substituents at the 5- and 7-positions can induce subtle changes in the molecular conformation and significantly direct the intermolecular interactions.

In a study of 5,7-dichloro-1H-indole-2,3-dione, a related compound, the molecule was found to be nearly planar, with a mean deviation from planarity of 0.042 Å for the non-hydrogen atoms. researchgate.net In the crystal structure, molecules form dimers through two N—H⋯O hydrogen bonds. researchgate.net A weak offset π–π interaction between the five- and six-membered rings, with a centroid–centroid separation of 3.8444 (16) Å, is also observed. researchgate.net

Another relevant derivative, (3E)-5-nitro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, also exhibits a nearly planar geometry. unesp.br The molecule's non-hydrogen atoms have a root-mean-square deviation from the mean plane of 0.065 Å. unesp.br The crystal structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, forming a two-dimensional network. unesp.br Hirshfeld surface analysis indicated that O⋯H (28.5%) and H⋯H (26.7%) interactions are the most significant contributors to the crystal packing. unesp.br

The crystal structure of 5-fluoroindoline-2,3-dione shows that the molecule is planar. researchgate.net In this structure, the nitrogen atom of one molecule is linked to the amido-oxygen atom of an adjacent molecule across a center of symmetry by a cyclic hydrogen bond, with an N⋯O distance of 2.888 (4) Å. researchgate.net

These examples demonstrate the common structural motifs and intermolecular interactions present in the crystal structures of substituted isatins. The presence of hydrogen bonding involving the N-H group and carbonyl oxygens is a recurring feature, often leading to the formation of dimeric or polymeric structures. The specific nature and directionality of these interactions are influenced by the electronic properties of the substituents on the aromatic ring.

Interactive Data Table: Crystallographic Data for 5,7-dichloro-1H-indole-2,3-dione researchgate.net

| Parameter | Value |

| Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.0789 (17) |

| b (Å) | 4.9866 (8) |

| c (Å) | 15.049 (2) |

| β (°) | 108.041 (7) |

| Volume (ų) | 790.5 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.815 |

Interactive Data Table: Selected Bond Lengths for 5,7-dichloro-1H-indole-2,3-dione researchgate.net

| Bond | Length (Å) |

| Cl1—C7 | 1.734 (2) |

| Cl2—C5 | 1.735 (2) |

| O1—C2 | 1.213 (3) |

| O2—C3 | 1.214 (3) |

| N1—C8 | 1.391 (3) |

| N1—C2 | 1.392 (3) |

| C2—C3 | 1.554 (3) |

Reactivity Profile and Derivatization Chemistry of 5 Fluoro 7 Nitro 1h Indole 2,3 Dione

Reactivity at the Dicarbonyl Moiety (C-2 and C-3 Positions)

The adjacent carbonyl groups at the C-2 and C-3 positions constitute the primary site of reactivity in the 5-fluoro-7-nitro-1H-indole-2,3-dione molecule. The C-3 keto group is generally more reactive towards nucleophiles than the C-2 amide carbonyl. This differential reactivity allows for selective transformations.

The C-3 carbonyl of this compound readily undergoes condensation reactions with primary amines and hydrazines to yield the corresponding Schiff bases (imines) and hydrazones. nih.govresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine or hydrazine (B178648) on the C-3 carbonyl carbon, followed by the elimination of a water molecule from the resulting carbinolamine intermediate. nih.gov

The versatility of this reaction allows for the synthesis of a wide array of derivatives. researchgate.net For instance, reaction with substituted anilines, benzylamines, or various heterocyclic amines leads to a diverse library of Schiff bases. Similarly, condensation with hydrazine, substituted hydrazines, or hydrazides produces the corresponding hydrazone derivatives. nih.gov These reactions are fundamental in the derivatization of the isatin (B1672199) core. chalcogen.ro

Table 1: Examples of Condensation Reactions

| Reactant A (Isatin Derivative) | Reactant B (Amine/Hydrazine) | Product Type |

|---|---|---|

| This compound | Aniline (B41778) | Schiff Base |

| This compound | Hydrazine Hydrate (B1144303) | Hydrazone |

| This compound | Phenylhydrazine | Phenylhydrazone |

| This compound | Thiosemicarbazide | Thiosemicarbazone |

This table is illustrative and represents the expected products based on the known reactivity of isatin derivatives.

The electron-deficient nature of the C-3 carbonyl group makes it highly susceptible to attack by a variety of nucleophiles. This includes organometallic reagents such as Grignard reagents and organolithium compounds, as well as stabilized carbanions like those derived from nitroalkanes (in a Henry-type reaction).

For example, the reaction of 5-fluoroisatin (B27256) with nitromethane (B149229) in the presence of a base leads to the formation of 5-fluoro-3-hydroxy-3-(nitromethyl)-1H-indol-2(3H)-one. researchgate.net This demonstrates a nucleophilic addition to the C-3 carbonyl, resulting in the formation of a tertiary alcohol. The electron-withdrawing nitro and fluoro substituents on the this compound scaffold are expected to enhance the rate and efficiency of such nucleophilic additions compared to unsubstituted isatin.

While isatin itself does not typically undergo self-aldol condensation due to the nature of its dicarbonyl system, it can act as an electrophilic partner in crossed aldol (B89426) reactions. masterorganicchemistry.com The C-3 carbonyl of this compound can react with enolates generated from other carbonyl compounds (ketones or aldehydes) under basic conditions. wikipedia.org

The reaction proceeds via the nucleophilic attack of the enolate on the C-3 keto group, forming a β-hydroxy carbonyl compound, known as an aldol adduct. masterorganicchemistry.com Subsequent heating can lead to dehydration, yielding an α,β-unsaturated carbonyl derivative. youtube.com The strongly electron-withdrawing groups on the aromatic ring of this compound would make its C-3 carbonyl an excellent acceptor for enolates in such condensation reactions.

Transformations Involving the Indole (B1671886) Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and an acidic proton, allowing it to participate in a range of chemical transformations.

The N-H proton of this compound is acidic and can be removed by a suitable base (e.g., potassium carbonate, sodium hydride) to generate an N-anion. This anion is a potent nucleophile and readily reacts with various electrophiles.

N-Alkylation involves the reaction of the isatin anion with alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide) or other alkylating agents to form N-alkylated derivatives. nih.govresearchgate.net

N-Acylation is achieved by reacting the isatin with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base, to yield N-acylated products. researchgate.netresearchgate.net This reaction is a common method for introducing a wide variety of functional groups at the N-1 position. researchgate.net

Table 2: Examples of N-Substitution Reactions

| Reagent | Reaction Type | Product |

|---|---|---|

| Benzyl chloride / K₂CO₃ | N-Alkylation | 1-Benzyl-5-fluoro-7-nitro-1H-indole-2,3-dione |

| Acetyl chloride / Pyridine | N-Acylation | 1-Acetyl-5-fluoro-7-nitro-1H-indole-2,3-dione |

| Methyl iodide / NaH | N-Alkylation | 5-Fluoro-1-methyl-7-nitro-1H-indole-2,3-dione |

This table illustrates potential products based on established N-substitution methodologies for isatins.

This compound can undergo ring expansion reactions, most notably the Pfitzinger reaction, to construct larger heterocyclic systems. researchgate.net The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group (like a ketone or aldehyde) under basic conditions (e.g., potassium hydroxide). semanticscholar.org

The reaction proceeds through the initial hydrolysis of the amide bond at C-2, followed by condensation between the resulting amino ketone and the enolate of the other carbonyl reactant. Subsequent cyclization and dehydration lead to the formation of a quinoline-4-carboxylic acid derivative. researchgate.netsemanticscholar.org In the case of this compound, this reaction would yield a correspondingly substituted fluoro-nitro-quinoline-4-carboxylic acid, demonstrating a powerful method for expanding the indole core into a quinoline (B57606) system. nih.gov

Reactivity of the Fluoro and Nitro Substituents

The chemical behavior of this compound is profoundly influenced by the electronic properties of its substituents. Both the fluorine atom at the C5 position and the nitro group at the C7 position are strongly electron-withdrawing. This dual substitution renders the aromatic ring electron-deficient and significantly modulates the reactivity of the isatin core, particularly the electrophilicity of the carbonyl carbons at C2 and C3 and the acidity of the N-H proton.

Modification of the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can be transformed into various other functionalities, with reduction to an amino group being the most common and synthetically useful modification. This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic character of the molecule. While specific studies on the reduction of this compound are not extensively detailed, the reactivity can be inferred from related nitroisatin compounds.

A variety of reducing agents are effective for the reduction of aromatic nitro compounds to the corresponding anilines. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. organic-chemistry.orgd-nb.info Metal-based reductions, such as using iron in acidic media or tin(II) chloride, are also common. wikipedia.org For instance, a mixed borohydride (B1222165) reducing agent system, such as zirconium tetrachloride (ZrCl₄) with sodium borohydride (NaBH₄), has been shown to be effective in the rapid and direct conversion of N-alkyl-nitroisatin into the nitroindole nucleus. nih.govresearchgate.net

The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the carbonyl groups of the isatin core. The table below summarizes various reagent systems commonly employed for the reduction of nitroarenes, which are applicable to this compound.

Influence of Fluorine on Ring Reactivity and Stability

The fluorine atom at the C5 position has a dual electronic influence on the benzene (B151609) portion of the isatin ring. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring toward electrophilic aromatic substitution. vaia.com This deactivating effect is more pronounced than that of other halogens. vaia.com

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance, a positive mesomeric effect (+M). Although this +M effect is weak for fluorine, it is responsible for directing incoming electrophiles to the ortho and para positions. vaia.com In this compound, the positions ortho (C6) and para (C4) to the fluorine are already substituted or part of the fused ring system.

The primary consequence of the strong -I effect of fluorine, combined with the potent electron-withdrawing nature of the nitro group and the isatin carbonyls, is a significant decrease in the electron density of the aromatic ring. This enhanced electron deficiency has several implications:

Increased Acidity: The N-H proton of the indole nucleus becomes more acidic compared to unsubstituted isatin, facilitating deprotonation under basic conditions.

Enhanced Electrophilicity: The C3 carbonyl carbon becomes highly electrophilic, making it more susceptible to attack by nucleophiles. This is a key feature in many derivatization reactions of isatin.

Activation towards Nucleophilic Aromatic Substitution (SNAr): While the fluorine itself is a poor leaving group in SN2 reactions, aryl fluorides are often more reactive than other aryl halides in SNAr reactions, especially when the ring is activated by other electron-withdrawing groups (like the C7-nitro group). This is because the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic addition step. stackexchange.com

Multi-Component Reactions (MCRs) Utilizing this compound

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates most of the atoms from the starting materials. nih.govnih.gov These reactions are highly valued in medicinal and organic chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. uevora.pt

Isatin and its derivatives are exceptionally versatile substrates for a wide range of MCRs, primarily due to the reactivity of the C3-carbonyl group. uevora.pt For this compound, the enhanced electrophilicity at the C3 position, due to the cumulative electron-withdrawing effects of the fluoro and nitro substituents, makes it a prime candidate for such transformations.

A prominent example of an MCR involving isatins is the 1,3-dipolar cycloaddition reaction. In this process, isatin reacts with an α-amino acid (such as sarcosine (B1681465) or proline) to generate an intermediate azomethine ylide via a decarboxylative condensation. uevora.ptuevora.pt This ylide, a 1,3-dipole, is then trapped in situ by a dipolarophile (an electron-deficient alkene or alkyne) to yield complex spiro-pyrrolidine or spiro-pyrrolizidine oxindole (B195798) heterocyclic systems. uevora.pt The electron-deficient nature of the 5-fluoro-7-nitroisatin core would be expected to facilitate the initial formation of the azomethine ylide.

The table below outlines a representative three-component reaction (3-CR) involving an isatin derivative, showcasing the potential of this compound in generating structurally diverse spiro-oxindoles.

Exploration of Ring-Opening and Rearrangement Pathways

The strained five-membered ring of the isatin core, containing an α-keto-γ-lactam system, is susceptible to ring-opening under certain conditions. These reactions provide pathways to other important heterocyclic structures or functionalized anthranilic acid derivatives.

One of the most fundamental ring-opening reactions is the hydrolysis of the C2-N1 amide bond. Under basic conditions (e.g., aqueous NaOH), the lactam ring can open to afford the salt of a 2-(2-amino-4-nitro-6-fluorophenyl)-2-oxoacetic acid. Subsequent acidification would yield the corresponding carboxylic acid.

More complex ring-opening and rearrangement sequences have been observed. For example, the reaction of 5-nitroisatin (B147319) with sodium borohydride in methanol (B129727) does not lead to the expected diol but instead yields the ring-opened product, methyl 2-amino-5-nitrophenylglyoxylate, in approximately 30% yield. researchgate.net This outcome suggests that the methanol acts as a nucleophile, attacking one of the carbonyls and facilitating the cleavage of the N1-C2 bond. A similar pathway could be anticipated for this compound.

Condensation reactions with 1,2-dinucleophiles can also lead to ring system transformations. The reaction of isatins with o-phenylenediamine (B120857) is a classic example. Depending on the reaction conditions (solvent, catalyst), this condensation can yield indolo[2,3-b]quinoxalines. researchgate.net The reaction mechanism can proceed through the formation of an initial adduct, which may exist as a spiro[benzimidazoline-2,3'-indolin]-2'-one intermediate. This spiro compound can then undergo rearrangement and dehydration to form the final planar quinoxaline (B1680401) ring system. researchgate.net The electron-deficient nature of the 5-fluoro-7-nitroisatin would likely favor the initial nucleophilic attack by the diamine.

Table of Compounds Mentioned

Computational and Theoretical Investigations of 5 Fluoro 7 Nitro 1h Indole 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties. For 5-fluoro-7-nitro-1H-indole-2,3-dione, DFT calculations are essential to elucidate how the potent electron-withdrawing effects of both the 5-fluoro and 7-nitro substituents synergistically influence the isatin (B1672199) core. Studies on related 5-substituted isatins have demonstrated that DFT, often using functionals like B3LYP with basis sets such as 6-311G++, provides reliable geometric and electronic data that correlate well with experimental findings. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are crucial for predicting a molecule's behavior in chemical reactions. youtube.com The HOMO acts as an electron donor, so its energy relates to the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy indicating electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a smaller gap suggests higher reactivity.

For this compound, the presence of two strong electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted isatin. The nitro group, in particular, is known to dramatically lower the LUMO energy, making the molecule a potent electrophile. DFT calculations on 5-fluoro-isatin and 5-nitro-isatin confirm these trends. researchgate.netnih.gov By extension, the 5-fluoro-7-nitro derivative would be highly susceptible to nucleophilic attack, particularly at the electron-deficient carbonyl carbons and the aromatic ring. The HOMO-LUMO gap is also expected to be smaller, indicating greater polarizability and higher chemical reactivity.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |

|---|---|---|---|

| Isatin (Unsubstituted) | -6.80 | -2.61 | 4.19 |

| 5-Fluoro-isatin | -6.88 | -2.68 | 4.20 |

| 5-Nitro-isatin | -7.55 | -3.65 | 3.90 |

| This compound (Predicted) | < -7.55 | < -3.65 | < 3.90 |

Data for Isatin and 5-Fluoro-isatin adapted from DFT/B3LYP calculations. researchgate.net Data for 5-Nitro-isatin is inferred from trends observed in related studies. nih.gov Values for the target compound are predicted based on these trends.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. It is a valuable tool for predicting how molecules will interact. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the EPS map is expected to show distinct regions of charge polarization.

Negative Potential: The most intense negative potential will be localized on the oxygen atoms of the C2 and C3 carbonyl groups and the nitro group at C7. These areas represent the primary sites for interactions with electrophiles or hydrogen bond donors.

Positive Potential: A significant region of positive potential is anticipated around the hydrogen atom of the N-H group, making it a strong hydrogen bond donor site. The aromatic protons will also exhibit some positive potential. The combined influence of the fluorine and nitro substituents would enhance the polarization of the molecule, making the negative and positive regions more intense compared to simpler isatins.

Computational vibrational frequency analysis is a powerful method for interpreting and predicting infrared (IR) and Raman spectra. arxiv.orgmdpi.com By calculating the harmonic frequencies of a molecule's vibrational modes, DFT can help assign experimental spectral bands to specific functional group motions. wisc.edu For substituted isatins, this technique has been used to understand how substituents affect the characteristic vibrational modes of the isatin core. nih.gov

In this compound, key vibrational modes of interest include the N-H stretch, the symmetric and asymmetric stretches of the two carbonyl groups (C=O), the C-F stretch, and the symmetric and asymmetric stretches of the nitro group (NO2). Theoretical calculations on 5-fluoro-isatin and 5-nitro-isatin provide a strong foundation for predicting the spectrum of the target molecule. The electron-withdrawing nature of the substituents generally leads to a blue shift (higher frequency) for the carbonyl stretching vibrations.

| Vibrational Mode | 5-Fluoro-isatin (Calculated cm-1) | 5-Nitro-isatin (Calculated cm-1) | Predicted Range for this compound (cm-1) |

|---|---|---|---|

| N-H Stretch | ~3450 | ~3430 | 3420 - 3450 |

| C=O Asymmetric Stretch | ~1770 | ~1780 | 1775 - 1790 |

| C=O Symmetric Stretch | ~1755 | ~1765 | 1760 - 1775 |

| NO2 Asymmetric Stretch | N/A | ~1540 | 1530 - 1550 |

| NO2 Symmetric Stretch | N/A | ~1350 | 1340 - 1360 |

| C-F Stretch | ~1250 | N/A | 1240 - 1260 |

Data adapted from harmonic frequencies calculated for 5-substituted isatins. nih.gov Predicted ranges are estimations based on the electronic effects of both substituents.

Quantitative Structure-Activity Relationship (QSAR) Studies Based on Theoretical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models rely on molecular descriptors, which are numerical values representing different physicochemical properties of the molecules. jocpr.com Theoretical parameters derived from computational methods like DFT are frequently used as descriptors because they can quantify electronic, steric, and thermodynamic properties. nih.govdergipark.org.tr

For a potential QSAR study involving this compound, a range of theoretical descriptors would be calculated. These descriptors help to understand which molecular features are critical for a specific biological effect, such as anticancer or antimicrobial activity. nih.gov

| Descriptor Type | Specific Theoretical Parameter | Potential Significance |

|---|---|---|

| Electronic | EHOMO, ELUMO, HOMO-LUMO Gap | Relates to chemical reactivity and ability to participate in charge-transfer interactions. |

| Dipole Moment | Influences solubility and ability to interact with polar sites in a receptor. | |

| Mulliken Atomic Charges | Identifies specific atoms involved in electrostatic or hydrogen bonding interactions. | |

| Steric/Topological | Molecular Volume / Surface Area | Relates to the size and shape of the molecule, affecting its fit within a binding pocket. |

| Thermodynamic | Hydration Energy | Predicts solubility in aqueous environments, a key factor in bioavailability. |

| Lipophilic | Calculated LogP (cLogP) | Measures lipophilicity, which affects membrane permeability and transport. |

By generating these descriptors for a series of related isatin analogs and correlating them with measured biological activity, a predictive QSAR model could be developed to guide the design of more potent compounds.

Molecular Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds against a biological target. nih.govresearchgate.net The simulation calculates a binding score, such as binding energy, which estimates the strength of the interaction.

For this compound, docking studies can reveal how it might interact with the active site of a target protein, such as a kinase, polymerase, or bacterial enzyme. Based on its structure, the molecule can participate in several key interactions:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two carbonyl oxygens and the nitro group oxygens can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene (B151609) ring of the isatin core can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom can potentially form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein's active site.

| Potential Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residue(s) |

|---|---|---|

| Hydrogen Bond Donor | Indole (B1671886) N-H | Aspartate, Glutamate, Serine (backbone C=O) |

| Hydrogen Bond Acceptor | C2=O, C3=O, -NO2 | Lysine, Arginine, Serine, Threonine |

| π-π Stacking / Hydrophobic | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| Halogen Bonding | C5-F | Serine (backbone C=O), Methionine |

These simulations can generate hypotheses about the molecule's mechanism of action and provide a rationale for its observed biological activity. researchgate.net

Reaction Mechanism Investigations via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, these methods can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This provides a detailed, step-by-step understanding of how a reaction proceeds. nih.gov

For this compound, computational studies could explore various reactions, such as its synthesis or its use as a precursor for more complex heterocyclic systems like spiro-oxindoles. psgcas.ac.in A common reaction of isatins involves a nucleophilic attack at the C3-carbonyl carbon. For example, in a 1,3-dipolar cycloaddition reaction to form a spiro-pyrrolidine ring, an azomethine ylide is generated from isatin and an amino acid. mdpi.com

Computational modeling of this reaction with this compound would likely show that the high electrophilicity of the C3 carbon, enhanced by the fluoro and nitro groups, lowers the activation energy for the initial nucleophilic attack by the amino acid. DFT calculations could be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the free energy profile of the entire reaction pathway.

Explain the regio- and stereoselectivity of the reaction by comparing the activation barriers of different possible pathways.

Analyze the electronic structure of the transition states to understand the key orbital interactions driving the reaction.

Such investigations provide fundamental insights that can be used to optimize reaction conditions and design new synthetic routes. acs.org

Conformational Analysis and Tautomerism Studies

Computational and theoretical investigations into the molecular structure of this compound provide critical insights into its conformational preferences and the potential for tautomeric forms to exist. While specific experimental or computational studies on this compound are not extensively available in the current literature, theoretical approaches, such as Density Functional Theory (DFT), are standard methods for analyzing related isatin derivatives. These studies help to elucidate the molecule's three-dimensional structure, stability, and electronic properties, which are fundamental to understanding its reactivity and potential biological activity.

The conformational landscape of this compound is primarily determined by the orientation of the nitro group at the 7-position relative to the core indole ring. Rotation around the C7-N bond can lead to different conformers. The planarity of the bicyclic indole system is generally maintained, but the exocyclic nitro and fluoro groups introduce specific electronic and steric influences. Computational models would typically seek to identify the most stable conformer by calculating the relative energies of various rotational isomers. It is anticipated that the most stable conformation would be one that minimizes steric hindrance and maximizes favorable electronic interactions, such as intramolecular hydrogen bonding, if applicable. For instance, in related nitro-substituted aromatic compounds, the orientation of the nitro group can significantly influence the molecule's dipole moment and intermolecular interactions.

Tautomerism is a key consideration for the 1H-indole-2,3-dione (isatin) core. The isatin scaffold can exist in equilibrium between the lactam (amide) and lactim (imidic acid) forms. In the case of this compound, this would involve the migration of the proton from the nitrogen at position 1 to the oxygen of the carbonyl group at position 2.

The two primary tautomeric forms are:

This compound (Lactam form)

5-fluoro-7-nitro-2-hydroxy-3H-indol-3-one (Lactim form)

Applications in Organic Synthesis: 5 Fluoro 7 Nitro 1h Indole 2,3 Dione As a Versatile Precursor

Synthesis of Complex Heterocyclic Systems

The unique structural features of 5-fluoro-7-nitro-1H-indole-2,3-dione enable its use in the synthesis of a wide array of complex heterocyclic systems. Its isatin (B1672199) core acts as a scaffold upon which various rings can be constructed through condensation, cycloaddition, and multicomponent reactions.

The indole (B1671886) scaffold is a prominent feature in numerous biologically active compounds and natural products. mdpi.comnih.gov this compound is an ideal starting material for creating modified indole-derived scaffolds. The reactivity of the C3-carbonyl group allows for a variety of transformations. For instance, condensation reactions with active methylene (B1212753) compounds can introduce new side chains, which can then be manipulated to form new ring systems fused to the indole core. The N-H group can be readily alkylated or acylated, providing another point for molecular diversification. mdpi.com These modifications can lead to the synthesis of complex structures such as carbazoles or other polycyclic indole derivatives, which are of significant interest in medicinal chemistry. researchgate.net

The 1,2-dicarbonyl moiety within the this compound structure is key to the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines, which feature a benzene (B151609) ring fused to a pyrazine (B50134) ring, are synthesized through the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org In this context, this compound can react with substituted o-phenylenediamines, where the diamine condenses with the two carbonyl groups of the isatin core to form the quinoxaline ring system fused to the original indole structure, leading to complex polycyclic aromatic systems. nih.govnih.gov

Quinoline (B57606) synthesis can also be achieved from isatin derivatives through reactions like the Pfitzinger reaction. This involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. The reaction proceeds through condensation and subsequent cyclization to yield quinoline-4-carboxylic acids. The electron-withdrawing substituents on the this compound core would influence the reaction conditions and potentially the regioselectivity of the final products.

Table 1: Synthesis of Quinoxaline and Quinoline Derivatives from Isatin Precursors

| Precursor | Reagent | Product Type | Reaction Name |

|---|---|---|---|

| This compound | o-phenylenediamine (B120857) | Indolo[2,3-b]quinoxaline | Condensation |

| This compound | Carbonyl compound with α-methylene group | Quinoline-4-carboxylic acid | Pfitzinger Reaction |

Spirocyclic compounds, characterized by their three-dimensional structure and rigidity, are of great importance in drug discovery. nih.gov The isatin scaffold is particularly well-suited for the synthesis of spirooxindoles. nih.gov A primary method for this transformation is the 1,3-dipolar cycloaddition reaction. researchgate.net This is often achieved through a three-component reaction between an isatin derivative (like this compound), an amino acid (such as sarcosine (B1681465) or proline), and a dipolarophile. news-medical.netrsc.org In this reaction, the isatin and amino acid generate an azomethine ylide in situ, which then reacts with the dipolarophile to produce a spiro-pyrrolidine or spiro-pyrrolizidine ring system at the C3 position of the oxindole (B195798) core. researchgate.netnews-medical.net

Fused heterocycles can also be synthesized from this compound. These reactions involve building a new ring that shares one or more bonds with the indole nucleus. sioc-journal.cn For example, reactions that proceed through Domino Ring Opening Cyclization (DROC) can lead to the formation of various fused nitrogen-containing heterocycles. nih.gov The specific substitution pattern of this compound can be used to direct the regiochemistry of these cyclization reactions, enabling the synthesis of unique fused systems. researchgate.net

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for linking different molecular fragments. mdpi.comresearchgate.net This strategy has been widely used to synthesize isatin-triazole hybrids. researchgate.netrsc.org The synthesis typically begins with the N-propargylation of the this compound by reacting it with propargyl bromide to introduce a terminal alkyne functionality. rsc.orgnih.gov This N-propargylated intermediate is then reacted with a variety of organic azides through the CuAAC reaction to yield a library of 1,4-disubstituted 1,2,3-triazole-linked isatin hybrids. researchgate.netrsc.org This modular approach allows for the creation of a diverse set of hybrid molecules by simply varying the azide (B81097) component. nih.gov

Table 2: Examples of Triazole-Linked Isatin Hybrids via Click Chemistry

| Isatin Derivative | Linker Introduction | Azide Component | Resulting Hybrid Structure |

|---|---|---|---|

| 5-fluoro-1H-indole-2,3-dione | N-propargylation | Benzyl (B1604629) azides | 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones researchgate.net |

| Isatin | N-propargylation | Aromatic azides | Isatin-N-1,2,3-triazoles rsc.org |

| Substituted Isatins | N-(2-azidoethyl) introduction | Phenolic alkynes | 1,2,3-Triazole hybrids with isatin and phenolic cores mdpi.com |

Strategies for Constructing Diverse Molecular Architectures

The construction of diverse molecular architectures from this compound relies on leveraging its multiple reactive sites in a controlled manner. Key strategies include multicomponent reactions (MCRs), tandem or domino reactions, and functional group interconversions that set the stage for cyclization events.

MCRs are particularly powerful, as they allow for the assembly of complex products from three or more starting materials in a single step, thereby increasing efficiency and molecular diversity. rsc.org The synthesis of spirooxindoles via the 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide is a prime example of a three-component reaction. news-medical.netrsc.org

Another strategy involves the selective functionalization of the aromatic ring. While the fluoro and nitro groups are present, further electrophilic or nucleophilic aromatic substitution reactions can be explored to introduce additional diversity elements. The isatin core can also be cleaved under certain conditions, allowing the atoms of the pyrrole (B145914) ring to be incorporated into a completely new heterocyclic system, dramatically altering the molecular scaffold.

Role in Diversity-Oriented Synthesis (DOS) and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that can be used to explore broad areas of chemical space. cam.ac.uknih.gov this compound is an excellent starting scaffold for DOS because it provides a rigid, three-dimensional core that can be elaborated in multiple, distinct directions. nih.gov

The synthetic strategies outlined above are central to its application in DOS. By applying different reaction pathways to the common isatin core, a single precursor can generate a wide range of molecular skeletons. For instance:

Pathway 1 (Spirocyclization): Three-component reactions with amino acids and dipolarophiles lead to a library of spirooxindoles. rsc.org

Pathway 2 (Hybridization): N-alkylation followed by click chemistry generates a library of triazole-linked hybrids. researchgate.net

Pathway 3 (Fusion): Condensation with diamines yields polycyclic fused systems like indolo[2,3-b]quinoxalines. sapub.org

This "scaffold diversification" approach is a hallmark of DOS. Starting with this compound, chemists can generate libraries of compounds with high skeletal diversity, which is crucial for discovering novel biological activities, as molecules with different shapes and structures can interact with a wider range of biological targets. cam.ac.ukbeilstein-journals.org The generation of such libraries is instrumental in high-throughput screening campaigns for drug discovery.

Ligand Design for Coordination Chemistry

The field of coordination chemistry leverages the ability of organic molecules, known as ligands, to bind to metal ions, forming coordination complexes with diverse geometries and functionalities. The design and synthesis of new ligands are pivotal for the advancement of various applications, including catalysis, materials science, and medicinal chemistry. This compound serves as a valuable starting material for crafting sophisticated ligands due to its inherent structural features that allow for facile synthetic modifications.

The presence of a reactive ketone at the C-3 position of the isatin core is particularly advantageous for the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between the C-3 carbonyl group and a primary amine. The resulting imine nitrogen, along with other potential donor atoms within the ligand framework, can then coordinate to a metal center.

While direct and extensive research on the coordination chemistry of ligands derived specifically from this compound is not widely reported in publicly accessible literature, the well-established chemistry of related substituted isatins provides a strong basis for predicting their behavior. For instance, Schiff bases derived from 5-nitroisatin (B147319) and 5-fluoroisatin (B27256) have been shown to form stable complexes with a range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II).

In these complexes, the isatin-derived Schiff base ligands often act as bidentate donors, coordinating to the metal ion through the carbonyl oxygen at the C-2 position and the azomethine nitrogen. The electronic properties of the substituents on the isatin ring play a crucial role in modulating the electron density at these donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes. The combined electron-withdrawing effects of the 5-fluoro and 7-nitro groups in ligands derived from this compound are expected to significantly impact the coordination environment.

The general synthetic route to such ligands and their subsequent metal complexes is illustrated below:

Table 1: Postulated Ligands and Complexes from this compound

| Precursor | Reactant | Postulated Ligand Structure | Potential Coordinating Metal Ions |

| This compound | Primary Amine (R-NH₂) | Schiff Base Ligand | Cu(II), Ni(II), Co(II), Zn(II) |

| This compound | Hydrazine (B178648) Derivative (R-NH-NH₂) | Hydrazone Ligand | Fe(III), Ru(II), Mn(II) |

| This compound | Thiosemicarbazide | Thiosemicarbazone Ligand | Pd(II), Pt(II), Au(III) |

Detailed research into the synthesis and characterization of these specific complexes would be necessary to fully elucidate their structural and functional properties. Such studies would typically involve spectroscopic techniques (FT-IR, UV-Vis, NMR), single-crystal X-ray diffraction for definitive structural analysis, and magnetic susceptibility measurements to determine the electronic configuration of the metal centers. The findings from such research would contribute to a deeper understanding of how nuanced substituent effects on the isatin core translate to the broader properties of their coordination compounds.

Future Research Trajectories in 5 Fluoro 7 Nitro 1h Indole 2,3 Dione Chemistry

Development of Novel and Efficient Synthetic Methodologies

While numerous methods exist for synthesizing substituted isatins, research into 5-fluoro-7-nitro-1H-indole-2,3-dione would necessitate the optimization of existing protocols or the development of new ones to accommodate the specific electronic nature of the precursor.

A primary and logical starting point for future synthetic exploration would be the Sandmeyer isatin (B1672199) synthesis . nih.govbiomedres.us This classic method involves the condensation of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid. nih.gov The key precursor for the target compound would be 3-fluoro-5-nitroaniline . cymitquimica.com

| Step | Reaction | Reagents/Conditions | Potential Challenges |

| 1 | Formation of Isonitrosoacetanilide | 3-fluoro-5-nitroaniline, Chloral hydrate, Hydroxylamine, Na₂SO₄(aq) | Low nucleophilicity of the aniline due to two strong electron-withdrawing groups, potentially leading to slow reaction rates or low yields. |

| 2 | Acid-catalyzed Cyclization | Concentrated H₂SO₄ or CH₃SO₃H, Heat | The strongly deactivated aromatic ring might require harsh conditions for electrophilic cyclization, risking decomposition or sulfonation. |

Future research should focus on overcoming these challenges. Novel methodologies could explore:

Microwave-assisted synthesis to accelerate the condensation and cyclization steps, potentially improving yields and reducing reaction times, a technique that has proven effective for other isatin syntheses. nih.gov

Alternative cyclization catalysts and conditions, such as using methanesulfonic acid or polyphosphoric acid (PPA), which have shown success with lipophilic or poorly soluble intermediates in other Sandmeyer-type syntheses. nih.gov

The Stolle and Gassman syntheses , which offer alternative routes via different intermediates and might be more tolerant of the electron-deficient starting aniline. biomedres.usdergipark.org.tr For instance, the Stolle synthesis proceeds through a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid. researchgate.net

Developing a reproducible, scalable, and high-yielding synthesis is the critical first step toward enabling all further research into the chemistry of this compound.

Exploration of Unconventional Reactivity Pathways and Functionalization Strategies

The presence of both a fluorine atom at C-5 and a nitro group at C-7 dramatically influences the reactivity of the isatin core. These two potent electron-withdrawing groups render the aromatic ring highly electron-deficient and enhance the electrophilicity of the C-3 carbonyl carbon. researchgate.net This unique electronic profile opens avenues for exploring reactivity pathways that are less common for standard isatins.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene (B151609) ring, particularly activated by the C-7 nitro group, could facilitate SNAr reactions. It would be valuable to explore the displacement of the C-7 nitro group or potentially the C-5 fluorine with various nucleophiles (e.g., alkoxides, thiolates, amines) to generate novel 7-substituted isatins, a transformation not typical for electron-rich isatins.

Enhanced C-3 Carbonyl Reactivity: The C-3 keto-carbonyl is expected to be highly activated toward nucleophilic attack. This could be exploited for aldol-type reactions, Henry (nitroaldol) reactions, and the formation of spirocyclic compounds under milder conditions than required for less substituted isatins. nih.gov The increased electrophilicity could also enable reactions with weaker nucleophiles, expanding the scope of possible C-3 functionalizations.

Diels-Alder and Other Pericyclic Reactions: The electron-poor aromatic ring could potentially act as a dienophile in inverse-electron-demand Diels-Alder reactions, offering a pathway to complex fused heterocyclic systems.